Cas no 36852-58-1 (3-Hydroxy-4-nitrobenzoyl chloride)
3-Hydroxy-4-nitrobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-4-nitrobenzoyl chloride
- 3-Hydroxy-4-nitro-benzoylchlorid
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- Inchi: 1S/C7H4ClNO4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H
- InChI Key: GJIZHYHGIAPLJN-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(=C(C=1)O)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- XLogP3: 3
- Topological Polar Surface Area: 83.1
3-Hydroxy-4-nitrobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003351-250mg |
3-Hydroxy-4-nitrobenzoyl chloride |
36852-58-1 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A014003351-500mg |
3-Hydroxy-4-nitrobenzoyl chloride |
36852-58-1 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A014003351-1g |
3-Hydroxy-4-nitrobenzoyl chloride |
36852-58-1 | 97% | 1g |
$1579.40 | 2023-09-02 |
3-Hydroxy-4-nitrobenzoyl chloride Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-Hydroxy-4-nitrobenzoyl chloride
Recent Advances in the Application of 3-Hydroxy-4-nitrobenzoyl chloride (CAS: 36852-58-1) in Chemical Biology and Pharmaceutical Research
3-Hydroxy-4-nitrobenzoyl chloride (CAS: 36852-58-1) is a key chemical intermediate widely used in pharmaceutical synthesis and chemical biology research. Recent studies have highlighted its versatile applications in drug development, particularly in the synthesis of novel bioactive compounds. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic utility, and potential therapeutic applications.
Recent literature indicates that 3-Hydroxy-4-nitrobenzoyl chloride serves as a crucial building block in the synthesis of heterocyclic compounds, which are often explored for their pharmacological activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the development of new kinase inhibitors, showing promising results in preclinical models of cancer. The compound's nitro and hydroxy functional groups allow for further derivatization, enabling the creation of diverse molecular scaffolds with tailored biological activities.
In addition to its role in drug discovery, 3-Hydroxy-4-nitrobenzoyl chloride has been employed in chemical biology as a labeling reagent for proteins and peptides. A recent publication in ACS Chemical Biology (2024) described its use in the site-specific modification of antibodies, enhancing their stability and therapeutic efficacy. This application leverages the compound's reactivity with nucleophilic amino acids, providing a robust method for bioconjugation.
From a synthetic chemistry perspective, advancements in the scalable production of 3-Hydroxy-4-nitrobenzoyl chloride have been reported. A study in Organic Process Research & Development (2023) outlined an optimized, environmentally friendly synthesis route that minimizes hazardous byproducts while maintaining high yield and purity. This development is particularly significant for industrial-scale applications, where safety and efficiency are paramount.
Looking ahead, researchers are exploring the potential of 3-Hydroxy-4-nitrobenzoyl chloride in emerging areas such as targeted drug delivery and prodrug design. Preliminary data from a 2024 study in Advanced Drug Delivery Reviews suggest that derivatives of this compound could be used to create pH-sensitive prodrugs, which release active therapeutics selectively in tumor microenvironments. Such innovations underscore the compound's continued relevance in cutting-edge pharmaceutical research.
In conclusion, 3-Hydroxy-4-nitrobenzoyl chloride (CAS: 36852-58-1) remains a valuable tool in chemical biology and drug discovery. Its versatility in synthesis, combined with its potential therapeutic applications, makes it a compound of significant interest to researchers. Future studies will likely focus on expanding its utility in novel drug development platforms and bioconjugation strategies, further solidifying its role in advancing pharmaceutical sciences.
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